molecular formula C8H3ClF4O B1349899 4'-Chloro-2,2,2,3'-tetrafluoroacetophenone CAS No. 845823-15-6

4'-Chloro-2,2,2,3'-tetrafluoroacetophenone

Cat. No.: B1349899
CAS No.: 845823-15-6
M. Wt: 226.55 g/mol
InChI Key: RTSKOTZMSATBTN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4’-Chloro-2,2,2,3’-tetrafluoroacetophenone typically involves the fluorination of 4’-chloroacetophenone. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar fluorination techniques but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4’-Chloro-2,2,2,3’-tetrafluoroacetophenone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4’-Chloro-2,2,2,3’-tetrafluoroacetophenone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to the inhibition of enzyme activity or the stabilization of protein structures . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4’-Chloro-2,2,2,3’-tetrafluoroacetophenone can be compared with other similar compounds such as:

These comparisons highlight the unique properties of 4’-Chloro-2,2,2,3’-tetrafluoroacetophenone, particularly its enhanced reactivity and stability due to the presence of multiple fluorine atoms.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSKOTZMSATBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374069
Record name 4'-Chloro-2,2,2,3'-tetrafluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845823-15-6
Record name 4'-Chloro-2,2,2,3'-tetrafluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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